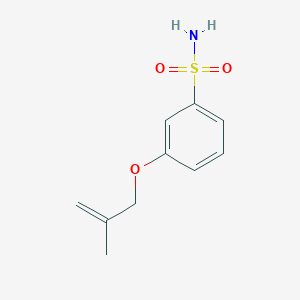

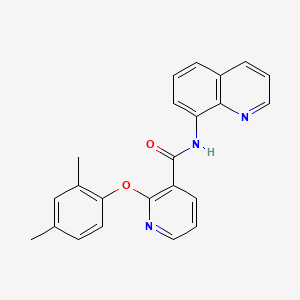

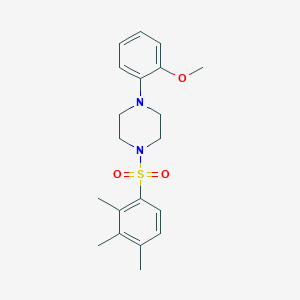

3-(2-Methylprop-2-enoxy)benzenesulfonamide

カタログ番号:

B2362793

CAS番号:

2243505-77-1

分子量:

227.28

InChIキー:

WLEINXLHBVTNSO-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(2-Methylprop-2-enoxy)benzenesulfonamide” is a chemical compound with the CAS Number: 2243505-77-1 . It has a molecular formula of C10H13NO3S and a molecular weight of 227.28 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 227.28 . Other specific physical and chemical properties are not directly available.科学的研究の応用

Catalysis and Chemical Transformations

- Oxidative Cross-Coupling : A study by Miura et al. (1998) describes how N-(2‘-Phenylphenyl)benzenesulfonamides react with acrylate esters in the presence of a catalyst system to produce derivatives, a process involving the cleavage of the C−H bond. This research highlights the role of benzenesulfonamides in catalysis and chemical transformations (Miura et al., 1998).

Photodegradation Studies

- Photochemical Decomposition : Zhou and Moore (1994) investigated the photolability of sulfamethoxazole, a benzenesulfonamide, in acidic aqueous solutions, identifying multiple photoproducts. This study is essential for understanding the environmental impact and degradation pathways of benzenesulfonamides (Zhou & Moore, 1994).

Photodynamic Therapy Applications

- Photosensitizing Properties for Cancer Treatment : Pişkin et al. (2020) synthesized and characterized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups. This compound showed promising properties as a photosensitizer in photodynamic therapy, particularly for cancer treatment due to its high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Chemical Synthesis and Molecular Structure

- Ring-Expansion Reactions : Research by Suraj and Swamy (2022) demonstrated the production of functionalized azetidines and other compounds through the transition metal-free reaction of N-oxiranylmethyl benzenesulfonamide with β-chloro-cinnamaldehyde. This study contributes to the understanding of chemical synthesis and molecular structure involving benzenesulfonamides (Suraj & Swamy, 2022).

Enzyme Inhibition and Disease Treatment

- Inhibitory Profile Against Several Diseases : Lolak et al. (2020) investigated benzenesulfonamides incorporating 1,3,5-triazine motifs for their antioxidant properties and inhibitory activity against enzymes related to diseases like Alzheimer's and Parkinson's. These compounds showed moderate to high enzyme inhibition, highlighting their potential in disease treatment and pharmaceutical research (Lolak et al., 2020).

特性

IUPAC Name |

3-(2-methylprop-2-enoxy)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c1-8(2)7-14-9-4-3-5-10(6-9)15(11,12)13/h3-6H,1,7H2,2H3,(H2,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLEINXLHBVTNSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC1=CC(=CC=C1)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

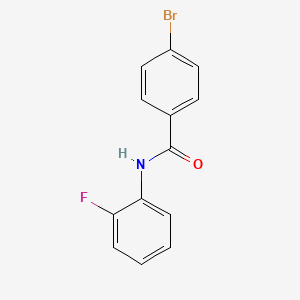

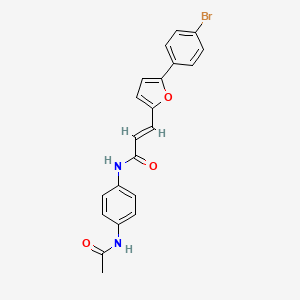

N-[4-(2,2-Difluoroacetyl)phenyl]prop-2-enamide

Cat. No.: B2362711

CAS No.: 2361638-89-1

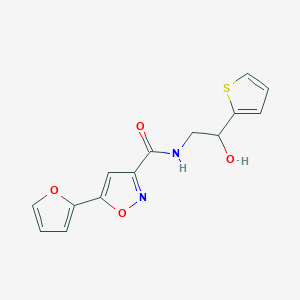

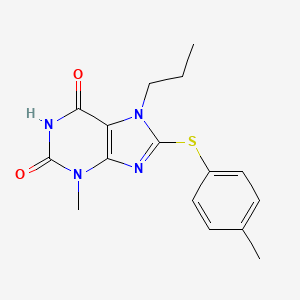

N-(1,3-benzodioxol-5-ylmethyl)-7,8-dimethoxy-5-oxo-1-th...

Cat. No.: B2362714

CAS No.: 1111160-50-9

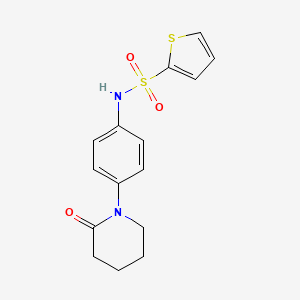

N-(4-(2-oxopiperidin-1-yl)phenyl)thiophene-2-sulfonamid...

Cat. No.: B2362715

CAS No.: 941873-68-3

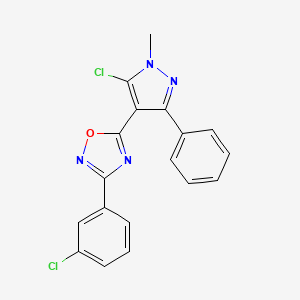

3-(3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}ph...

Cat. No.: B2362716

CAS No.: 901264-74-2

![N-[4-(2,2-Difluoroacetyl)phenyl]prop-2-enamide](/img/structure/B2362711.png)

![N-(1,3-benzodioxol-5-ylmethyl)-7,8-dimethoxy-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2362714.png)

![3-(3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}phenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one](/img/structure/B2362716.png)

![N-[(4-benzyl-5-benzylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2362725.png)

![5-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2362733.png)